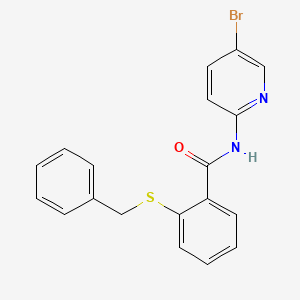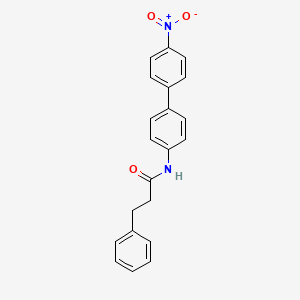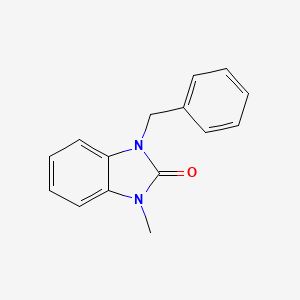
N-(2-iodophenyl)-4-methyl-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-iodophenyl)-4-methyl-3-nitrobenzenesulfonamide, commonly known as INM-750, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are known for their diverse biological activities. INM-750 has been found to exhibit promising results in various research studies, making it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of INM-750 involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. For instance, in cancer cells, this compound inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and plays a crucial role in tumor growth and metastasis. Similarly, in inflammatory cells, INM-750 inhibits the activity of the transcription factor NF-κB, which is responsible for the production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease, this compound inhibits the activity of the enzyme beta-secretase, which is involved in the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
INM-750 has been found to exhibit various biochemical and physiological effects, depending on the disease and the cellular pathways involved. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, migration, and invasion. In inflammatory cells, INM-750 suppresses the production of pro-inflammatory cytokines and chemokines and reduces the infiltration of immune cells into the inflamed tissues. In Alzheimer's disease, this compound inhibits the formation of beta-amyloid plaques and reduces the neuroinflammation associated with the disease.
Avantages Et Limitations Des Expériences En Laboratoire
INM-750 has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. Moreover, this compound is relatively easy to synthesize and purify, making it readily available for research studies. However, one of the limitations of INM-750 is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on INM-750, including:
1. Further studies on the mechanism of action of this compound in various diseases and cellular pathways.
2. Development of novel formulations and delivery systems to improve the solubility and bioavailability of INM-750.
3. Investigation of the potential synergistic effects of INM-750 with other therapeutic agents.
4. Clinical trials to evaluate the safety and efficacy of INM-750 in the treatment of various diseases.
5. Exploration of the potential use of INM-750 as a diagnostic tool for cancer and other diseases.
Conclusion:
INM-750 is a promising chemical compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. Although there are some limitations to its use in laboratory experiments, the future directions for research on INM-750 are promising and may lead to the development of new and effective therapies for these diseases.
Méthodes De Synthèse
The synthesis of INM-750 involves a multi-step process that includes the reaction of 2-iodoaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with a suitable reducing agent. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
INM-750 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, INM-750 has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the formation of beta-amyloid plaques.
Propriétés
IUPAC Name |
N-(2-iodophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O4S/c1-9-6-7-10(8-13(9)16(17)18)21(19,20)15-12-5-3-2-4-11(12)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAYZYSFVKQBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

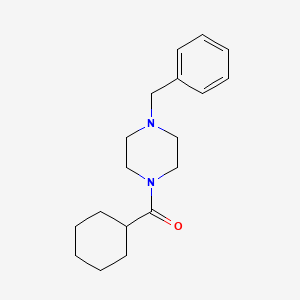
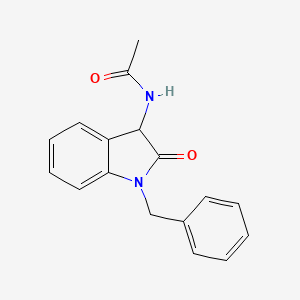
![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)
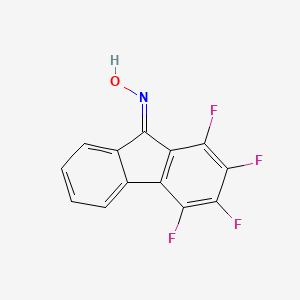
![N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)
![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)

![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
methyl]thiourea](/img/structure/B5918117.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
